molecular formula C12H20N4O2 B6640876 (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

Cat. No. B6640876
M. Wt: 252.31 g/mol
InChI Key: RYXZYGFVPCQRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as EHPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EHPM is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in a number of fields.

Mechanism of Action

The mechanism of action of (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phospholipase A2, which are involved in inflammatory processes. This compound has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor gamma, which is involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been shown to modulate various neurotransmitters, including dopamine, serotonin, and glutamate. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively low potency compared to other compounds that have been studied for similar applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are a number of potential future directions for research on (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in cancer treatment or neuroprotection. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, there is potential for this compound to be used in combination with other compounds or therapies to enhance its effects.

Synthesis Methods

(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 1-ethylpyrazole with 4-(2-hydroxyethyl)piperazine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been studied for its potential applications in a number of scientific fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been studied for its potential neuroprotective effects, as well as its ability to modulate neurotransmitter release. In immunology, this compound has been shown to have immunomodulatory effects, including the ability to enhance the activity of natural killer cells and T cells.

properties

IUPAC Name

(1-ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-2-16-10-11(9-13-16)12(18)15-5-3-14(4-6-15)7-8-17/h9-10,17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXZYGFVPCQRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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